4-Phenylnaphthalen-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNTZCAYLSSXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517751 | |
| Record name | 4-Phenylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87833-80-5 | |
| Record name | 4-Phenylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Phenylnaphthalen 1 Amine and Its Functionalized Derivatives
Transition Metal-Catalyzed Cross-Coupling Strategies for Phenylnaphthalenamine Scaffolds
Transition metal catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing powerful tools for the synthesis of complex aromatic compounds like 4-phenylnaphthalen-1-amine. wikipedia.org Palladium and copper catalysts are particularly prominent in the construction of the phenylnaphthalenamine scaffold. beilstein-journals.org
Palladium-Catalyzed Reactions in Naphthalene (B1677914) Derivatization
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise and efficient formation of C-C and C-N bonds. polyu.edu.hk The Buchwald-Hartwig amination, for instance, is a versatile method for the N-arylation of amines and has been successfully applied to the synthesis of various arylamines. mit.edu This reaction typically involves the use of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a suitable phosphine (B1218219) ligand. polyu.edu.hkmit.edu
The synthesis of N-substituted 4-phenylnaphthalen-1-amines can be envisioned through the palladium-catalyzed amination of a 4-phenylnaphthalene derivative bearing a leaving group, such as a halide or triflate, at the 1-position. Alternatively, the arylation of naphthalen-1-amine at the C4 position can be achieved. For instance, palladium-catalyzed C-H arylation of 1-amidonaphthalenes has been shown to proceed with high regioselectivity at the C8 position, highlighting the importance of directing groups in controlling the reaction outcome. researchgate.net By selecting appropriate starting materials and directing groups, similar strategies could potentially be adapted for C4-selective arylation.
A general approach for the synthesis of triarylamines, which can be adapted for N-phenylnaphthalen-1-amine derivatives, involves the palladium-catalyzed coupling of a diaryl amine with an iodo- or bromoarene. chemrxiv.org This method often utilizes Pd₂(dba)₃ as the catalyst and KOt-Bu as the base. chemrxiv.org
Copper-Catalyzed Approaches for Amine-Substituted Naphthalenes
Copper-catalyzed reactions, particularly the Ullmann condensation and the Chan-Lam coupling, offer a cost-effective alternative to palladium-catalyzed methods for the formation of C-N bonds. beilstein-journals.orgthieme-connect.com These reactions are particularly useful for the N-arylation of a wide range of amines, including aliphatic and aromatic amines. thieme-connect.com
The synthesis of N-aryl naphthalenamines can be achieved through the copper-catalyzed coupling of a naphthalenamine with an aryl halide or a boronic acid derivative. beilstein-journals.orgthieme-connect.com For example, the copper-catalyzed amination of aryl bromides with primary alkylamines has been developed using diethylsalicylamide as a ligand, proceeding at 90 °C in good yields. nih.gov This methodology is compatible with a variety of functional groups. nih.gov
Furthermore, a copper-catalyzed approach for the synthesis of N-aryl acridones via sp² C-H bond amination using air as an oxidant under neutral conditions has been reported, showcasing the potential of copper catalysis in intramolecular C-N bond formation. rsc.org While not a direct synthesis of this compound, this strategy highlights the utility of copper in facilitating challenging amination reactions on polycyclic aromatic systems.
Recent developments have also focused on the use of aqueous ammonia (B1221849) as the nitrogen source in copper-catalyzed aminations of aryl halides, offering a more practical and economical route to primary arylamines. pkusz.edu.cnrsc.org These reactions can often be performed at room temperature or slightly elevated temperatures. pkusz.edu.cn
Suzuki-Miyaura Cross-Coupling Applications in Phenylnaphthalenamine Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. lmaleidykla.ltbeilstein-journals.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. lmaleidykla.ltmdpi.com
A practical route to the this compound scaffold involves the Suzuki-Miyaura coupling of a 4-halonaphthalen-1-amine derivative with phenylboronic acid. For example, the microwave-promoted Suzuki-Miyaura coupling of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one with arylboronic acids has been shown to produce 5-arylated products in good to excellent yields. lmaleidykla.lt This indicates that a bromine atom on a naphthalene ring system is a suitable handle for this type of transformation.
The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of a wide range of functional groups, making it a highly versatile method. lmaleidykla.lt Typical catalysts include palladium complexes with phosphine ligands, such as Pd(PPh₃)₄, and a base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid. lmaleidykla.lt The reaction can often be carried out in a mixture of an organic solvent and water. researchgate.net
| Catalyst System | Substrates | Base | Solvent | Yield | Reference |
| Pd(PPh₃)₄ | 5-bromo-spiro[indole-2,2'-piperidine] & Arylboronic acids | Cs₂CO₃ | Ethanol | Good to Excellent | lmaleidykla.lt |
| XPhos Pd G2 / XPhos | 4-bromo aminopyrazoles & Styryl boronic acids | K₂CO₃ | Ethanol/Water | - | researchgate.net |
| [Pd(η²-dba){P(o-tolyl)₃}₂] | Bromoarenes & 4-vinylphenylboronic acid | - | - | 81-96% | beilstein-journals.org |
Asymmetric Synthesis and Stereochemical Control in Chiral Phenylnaphthalen-1-amine Derivatives
The development of asymmetric methods to control the stereochemistry of functionalized this compound derivatives is crucial for their application in areas such as chiral materials and pharmaceuticals. This can be achieved through the enantioselective synthesis of molecules with stereogenic centers or through the atroposelective synthesis of axially chiral biaryls.
Enantioselective Synthesis of Multi-Chiral Naphthalenamine Systems
The creation of multiple stereogenic centers in a controlled manner is a significant challenge in organic synthesis. researchgate.net Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex chiral molecules. beilstein-journals.org For instance, chiral phosphoric acids (CPAs) have been successfully employed as catalysts in a variety of asymmetric transformations, including the synthesis of axially chiral biaryls and molecules with both central and axial chirality. beilstein-journals.orgnih.gov
The atroposelective arylation of 2-naphthylamines with iminoquinones, catalyzed by a chiral phosphoric acid, has been developed to produce axially chiral biaryl amino alcohols with high enantioselectivity. nih.gov This demonstrates the potential of using naphthalenamine derivatives as nucleophiles in organocatalytic enantioselective reactions. nih.gov Similarly, CPAs have been used to catalyze the kinetic resolution of binaphthylamines and the para-amination of aromatic amines, yielding products with high enantiomeric purities. beilstein-journals.org
Rhodium-catalyzed asymmetric benzannulation of 1-arylalkynes with 2-(cyanomethyl)phenylboronates has been shown to produce axially chiral 2-aminobiaryls with excellent enantioselectivity (>90% ee). researchgate.net This method provides a route to enantioenriched biaryls containing a naphthalene core.
| Catalyst | Reaction Type | Substrates | Enantioselectivity | Reference |
| Chiral Phosphoric Acid (CPA) | Atroposelective Arylation | 2-Naphthylamines & Iminoquinones | High | nih.gov |
| Chiral Phosphoric Acid (CPA) | Kinetic Resolution | Binaphthylamines | High | beilstein-journals.org |
| Rhodium Complex with Chiral Diene Ligand | Asymmetric Benzannulation | 1-Arylalkynes & Phenylboronates | >90% ee | researchgate.net |
Application of Chiral Auxiliaries and Aggregates in Asymmetric Transformations
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product. wikipedia.org This strategy has been widely used in asymmetric synthesis to produce a specific stereoisomer of a given compound. wikipedia.org
Commonly used chiral auxiliaries include Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. wikipedia.org For instance, 1,1'-bi-2-naphthol (B31242) (BINOL) has been used as a chiral auxiliary in the asymmetric synthesis of P-chirogenic compounds through a palladium-catalyzed C-P cross-coupling reaction. wikipedia.orgrug.nl The axial-to-central transfer of chirality from the BINOL backbone to the newly formed stereocenter is a key feature of this transformation. rug.nl
The concept of aggregation-induced asymmetry is an emerging area. Chiral aggregates, formed in specific solvent systems, have been shown to act as a tool for controlling chiral induction in asymmetric synthesis. researchgate.net For example, the enantioselective synthesis of 8,8'-disubstituted binaphthyl ligands has been achieved, and the formation of chiral aggregates was observed, indicating their potential in asymmetric catalysis. researchgate.net This approach could potentially be applied to the synthesis of chiral this compound derivatives.
Regioselective Functionalization of the Naphthalene and Phenyl Rings
The ability to selectively introduce functional groups onto either the naphthalene or the phenyl moiety of this compound is a key challenge in synthetic organic chemistry. Such modifications allow for the fine-tuning of the molecule's electronic and steric properties, leading to novel applications.
Synthesis of Hydrogenated this compound Analogs
The hydrogenation of the aromatic rings of this compound and its derivatives can lead to analogs with distinct three-dimensional structures and properties. Catalytic hydrogenation is a common method to achieve this transformation.
The reduction of nitroalkenes to primary amines can be achieved through catalytic transfer hydrogenation, which offers a milder and safer alternative to methods requiring high-pressure hydrogen gas or reactive metal hydrides. ursinus.edu This approach is in line with the principles of green chemistry by minimizing hazards. ursinus.edu For instance, the hydrogenation of nitriles to primary amines can be performed using a hydrogenation catalyst modified with an alkali metal carbonate or hydrogencarbonate. google.com
While catalytic hydrogenation is a powerful tool, challenges such as catalyst deactivation and the potential for undesired side reactions, like the hydrogenation of a benzene (B151609) ring to a cyclohexane (B81311) ring, can occur. u-tokyo.ac.jp The choice of catalyst and reaction conditions is therefore critical. For example, bimetallic catalysts have shown high efficacy in the hydrogenation of amides, albeit sometimes requiring high temperatures. u-tokyo.ac.jp In some cases, extremely high hydrogen pressure and temperature have been necessary, with the desired amines being minor products. u-tokyo.ac.jp The development of frustrated Lewis pairs (FLPs) has provided a metal-free approach for the catalytic hydrogenation of imines to amines under milder conditions. researchgate.net
A study on the Diels-Alder cycloaddition of N-arylpyrroles using diaryliodonium salts produced bridged-ring amines, which could be subsequently hydrogenated using a palladium on carbon catalyst under a hydrogen atmosphere at room temperature. beilstein-journals.org
Table 1: Conditions for Hydrogenation of Aromatic Amines and Related Compounds
| Starting Material | Catalyst/Reagent | Conditions | Product | Reference |
| Nitroalkenes | Metal catalyst | Mild conditions | Primary amines | ursinus.edu |
| Nitriles | Hydrogenation catalyst modified with alkali metal carbonate/hydrogencarbonate | - | Primary amines | google.com |
| Amides | Bimetallic catalysts | High temperature | Amines | u-tokyo.ac.jp |
| Amides | - | ~300 bar H₂, 250°C | Amines (minor product) | u-tokyo.ac.jp |
| Imines | Frustrated Lewis Pairs (FLPs) | Mild conditions | Amines | researchgate.net |
| Bridged-ring amines | Palladium on carbon, H₂ | Room temperature | Hydrogenated bridged-ring amines | beilstein-journals.org |
Incorporation of Electron-Withdrawing Groups (e.g., Cyano) onto the Naphthalene Core
The introduction of electron-withdrawing groups, such as the cyano group, onto the naphthalene core of this compound can significantly alter its electronic properties, which is advantageous for applications in materials science.
One efficient method for synthesizing 1-amino-4-arylnaphthalene-2-carbonitriles involves a two-step process. icm.edu.pl This process starts with the condensation of diarylacetaldehydes or 1,1-diarylacetones with malonodinitrile. icm.edu.pl The resulting aryl-ylidenemalonodinitriles then undergo cyclization in concentrated sulfuric acid. icm.edu.pl This benzannulation reaction proceeds through a quasi-aromatic rearrangement involving an ipso electrophilic attack of the activated nitrile group to form a spiroarenium cation. icm.edu.pl
The synthesis of substituted naphthalenes, including those with amine and cyano groups, has been explored through various catalytic methods. For example, a cascade reaction of 2-halophenyl ketones with reagents like malononitrile, catalyzed by copper chloride, can yield 1,2,3,4-tetrasubstituted naphthalenes. thieme-connect.com Another approach involves the copper-catalyzed reaction of 1-aryl-2-haloacetylenes with amines to produce amine-substituted naphthalenes. thieme-connect.com Furthermore, a one-pot synthesis of diamino-substituted naphthalenes has been developed using a cooperative catalysis system involving copper triflate, a copper-xantphos complex, and palladium acetate. This method has been shown to be effective with aryl halides bearing electron-withdrawing groups like nitro and cyano. thieme-connect.com
Table 2: Synthesis of Cyano-Substituted Naphthalene Derivatives
| Starting Materials | Catalyst/Reagents | Product | Reference |
| Diarylacetaldehydes/1,1-diarylacetones, malonodinitrile | Concentrated H₂SO₄ | 1-Amino-4-arylnaphthalene-2-carbonitriles | icm.edu.pl |
| 2-Halophenyl ketones, malononitrile | Copper chloride, Cs₂CO₃, DMF | 1,2,3,4-Tetrasubstituted naphthalenes | thieme-connect.com |
| 1-Aryl-2-haloacetylenes, amines | Copper complex | Amine-substituted naphthalenes | thieme-connect.com |
| Aryl halides, 1,4-bis(trimethylsilyl)butadiyne, amines | Cu(OTf)₂, Cu(xantphos)I, Pd(OAc)₂ | 1-Aryl-2,4-diaminonaphthalenes | thieme-connect.com |
Preparation of Complex this compound Architectures (e.g., N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine)
The construction of larger, more complex architectures based on the this compound framework is of significant interest for creating advanced materials with tailored properties, particularly for applications in organic electronics. The synthesis of molecules like N-(4-(naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine exemplifies this effort.
The synthesis of such complex diarylamines often involves cross-coupling reactions. The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. A versatile palladium/phosphine catalyst system has been developed for the amination of aryl sulfamates with a broad range of N-nucleophiles, including anilines, to produce compounds like N-phenylnaphthalen-1-amine. acs.org
Another key strategy is the Suzuki-Miyaura cross-coupling reaction, which is widely used to form carbon-carbon bonds. This reaction can be employed to couple different aryl fragments. For instance, the synthesis of complex architectures can involve the coupling of a naphthalenyl boronic acid pinacol (B44631) ester with a suitable bromophenyl intermediate. nih.govnih.gov The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylnaphthalen-1-amine (BPNA), a material for organic light-emitting diodes (OLEDs), demonstrates the construction of such complex molecules. researchgate.net
The creation of multi-layered, three-dimensional chiral structures has also been achieved through synthetic assembly, utilizing dual Suzuki-Miyaura C-C couplings to connect multiple aromatic units. oup.com
Table 3: Synthesis of Complex Diarylamine Architectures
| Reaction Type | Key Reagents/Catalysts | Application/Product Type | Reference |
| Buchwald-Hartwig Amination | Palladium/phosphine catalyst, Aryl sulfamates, Anilines | Synthesis of N-phenylnaphthalen-1-amine | acs.org |
| Suzuki-Miyaura Coupling | Naphthalenyl boronic acid pinacol ester, Bromophenyl intermediates | Synthesis of complex P2Y₁₄R antagonists | nih.govnih.gov |
| - | - | Synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylnaphthalen-1-amine (BPNA) for OLEDs | researchgate.net |
| Dual Suzuki-Miyaura Coupling | Diboronic acid bridge, 1,8-dibromonaphthalene (B102958) derivatives | Assembly of multi-layer 3D chiral amides | oup.com |
Comprehensive Spectroscopic and Structural Characterization of 4 Phenylnaphthalen 1 Amine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the shielding or deshielding of a proton, which is influenced by neighboring atoms and functional groups. libretexts.org
For N-phenylnaphthalen-1-amine, a related parent compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic protons. chemicalbook.com The protons on the phenyl and naphthyl rings resonate in the downfield region, typically between 6.8 and 8.1 ppm, which is characteristic of aromatic protons. libretexts.orgchemicalbook.com For instance, in a study of (4-(naphthalen-1-yl(phenyl)amino)phenyl)(phenyl)methanone, the protons of the N-phenylnaphthalen-1-amine moiety were observed in this range. rsc.org Similarly, the ¹H NMR spectrum of N-(4-bromophenyl)-N-phenylnaphthalen-1-amine displays a series of signals in the aromatic region, with specific multiplets corresponding to the protons on both the phenyl and naphthalene (B1677914) rings. rsc.org
A representative ¹H NMR data for a derivative, N-(4-bromophenyl)-N-phenylnaphthalen-1-amine, is presented below:
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.07 | d | 8.5 | 1H | Aromatic |
| 8.00 | d | 8.2 | 1H | Aromatic |
| 7.89 | d | 8.2 | 1H | Aromatic |
| 7.57 | t | 7.7 | 2H | Aromatic |
| 7.47 | m | 2H | Aromatic | |
| 7.41 – 7.35 | m | 2H | Aromatic | |
| 7.35 – 7.29 | m | 2H | Aromatic | |
| 7.20 | d | 7.7 | 2H | Aromatic |
| 7.09 | t | 7.3 | 1H | Aromatic |
| 7.04 – 6.98 | m | 2H | Aromatic | |
| Source: The Royal Society of Chemistry rsc.org |
This detailed analysis of chemical shifts and coupling patterns allows for the unambiguous assignment of each proton to its specific position within the molecular structure, confirming the connectivity of the phenyl and naphthalenyl groups to the amine nitrogen.
While ¹H NMR provides information about the immediate electronic environment of protons, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between different atoms within the molecule. emerypharma.com Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are powerful tools for this purpose. emerypharma.comnih.govhmdb.ca
¹H-¹H COSY: This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For 4-phenylnaphthalen-1-amine, a COSY spectrum would show cross-peaks between adjacent protons on the phenyl and naphthalene rings, confirming their respective spin systems.
¹H-¹³C HSQC: This technique maps the correlation between protons and the carbon atoms to which they are directly attached. hmdb.ca By combining the information from ¹H and ¹³C NMR spectra, HSQC allows for the definitive assignment of both proton and carbon signals.
The application of these advanced 2D NMR methods provides a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound and its derivatives. thieme-connect.com
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. nist.gov
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. rsc.org This high accuracy allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique chemical formula. For this compound (C₁₆H₁₃N), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS, providing strong evidence for its identity. sielc.com HRMS is frequently performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). rsc.orgsemanticscholar.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govbeilstein-journals.org This is particularly useful for analyzing complex mixtures or for purifying a target compound before its identification. nih.govcolab.ws In the context of this compound, LC-MS can be used to monitor the progress of its synthesis, assess its purity, and confirm its molecular weight. nih.govbeilstein-journals.org The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides the mass of each separated component. nih.gov
A typical LC-MS analysis of a derivative, 4-Methoxy-N-phenylaniline, provided the following data:
| Compound | Calculated [M+H]⁺ | Observed [M+H]⁺ |
| 4-Methoxy-N-phenylaniline | 200.10 | 200.12 |
| Source: Beilstein Journals beilstein-journals.org |
This data demonstrates the utility of LC-MS in confirming the identity of a synthesized compound by comparing the calculated and observed mass of the protonated molecule.
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. nih.gov These techniques are particularly valuable for understanding how the arrangement of the phenyl and naphthyl rings in this compound influences its interaction with light.
The absorption and emission spectra of molecules containing the N-phenylnaphthalen-1-amine core have been studied. psu.eduresearchgate.net For instance, N-phenylnaphthalen-1-amine itself is used as a fluorescent probe. medchemexpress.com Derivatives of N-phenylnaphthalen-1-amine have been incorporated into materials for organic light-emitting diodes (OLEDs), where their photophysical properties are of key importance. psu.edu
The UV-Vis absorption spectrum of such compounds typically shows strong absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic system. nih.gov The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. nih.gov
Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited by absorbing light. The emission spectrum provides information about the energy of the excited state and the efficiency of the fluorescence process. For N-phenylnaphthalen-1-amine, the emission wavelength is around 407 nm when excited at 337 nm. medchemexpress.com The study of the absorption and emission properties of this compound and its derivatives is crucial for applications in materials science and as fluorescent probes. researchgate.netrsc.org
X-ray Crystallography for Absolute Configuration and Conformation Determination
For the parent compound N-phenyl-1-naphthylamine, its hydrobromide salt has been analyzed. The solid-state structure of the free amine reveals π-π stacking interactions between the naphthalene rings. A key conformational feature is the dihedral angle between the naphthalene and phenyl planes, which is approximately 45°. This twisted conformation is a common feature in such systems and is crucial for understanding their electronic properties and tendency toward AIE.
Crystallographic studies on Schiff bases derived from 1-naphthylamine (B1663977) have also been reported. eurjchem.com For example, the crystal structure of 1-(4-chlorophenyl)-N-(2,6-diisopropylphenyl)methanimine, a related imine, was determined to be a monoclinic system with space group P2₁/n. eurjchem.com In more complex systems, such as chiral thiourea (B124793) derivatives bearing a tetrahydronaphthyl fragment, X-ray analysis has been used to uncover intricate hydrogen-bonding motifs and conformational transformations in the solid state. researchgate.net The synthesis of cobalt-catalyzed alkoxylated 1-naphthylamine derivatives has also been confirmed and characterized by X-ray crystallography. beilstein-journals.org
These examples underscore the power of X-ray diffraction in confirming molecular structures, revealing intermolecular interactions like hydrogen bonding and π-π stacking, and determining key conformational parameters such as dihedral angles, which collectively govern the material's macroscopic properties. researchgate.net
Table 3: Representative Crystallographic Data for Naphthalenamine Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 1-(4-chlorophenyl)-N-(2,6-diisopropylphenyl)methanimine | Monoclinic | P2₁/n | Intermolecular C-H⋯N hydrogen bond | eurjchem.com |
| N-Phenyl-1-naphthylamine (parent of hydrobromide salt) | Not specified | Not specified | Dihedral angle of ~45° between naphthalene and phenyl planes; π-π stacking |
Note: This table presents data from analogous structures to infer the likely crystallographic characteristics of this compound systems.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the vibrational modes of a molecule. pressbooks.pub The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its key structural units: the N-H bond of the secondary amine, the C-N bond, the aromatic C-H bonds, and the C=C bonds of the naphthalene and phenyl rings.
A detailed vibrational analysis has been performed on the closely related α-naphthylamine (1-aminonaphthalene). ias.ac.inias.ac.in The findings from this analysis can be extrapolated to predict the spectrum of this compound.
N-H Vibrations : The N-H stretching vibration (νN-H) in secondary aromatic amines typically appears as a single, sharp band in the 3300-3500 cm⁻¹ region. libretexts.orgwikieducator.org The N-H bending (scissoring) vibration (δN-H) is expected around 1600 cm⁻¹. ias.ac.in Other characteristic amine vibrations include the NH₂ wagging (γN-H) and rocking (ρN-H) modes, which appear at lower frequencies. For instance, in α-naphthylamine, a very strong band at 755 cm⁻¹ is assigned to the NH₂ wagging mode. ias.ac.in
C-N Vibrations : The C-N stretching vibration (νC-N) for aromatic amines gives rise to a strong band typically found in the 1250-1335 cm⁻¹ range. wikieducator.org In α-naphthylamine, this mode is assigned to a frequency of 1281 cm⁻¹. wikieducator.org
Aromatic Ring Vibrations : The spectrum will also show multiple bands corresponding to the aromatic structures. C-H stretching (νC-H) on the aromatic rings occurs just above 3000 cm⁻¹. pressbooks.pub C=C ring stretching vibrations appear in the 1400-1600 cm⁻¹ region. alfredstate.edu Out-of-plane C-H bending vibrations are found in the 690-900 cm⁻¹ range and are indicative of the substitution pattern on the aromatic rings.
Table 4: Predicted Characteristic IR Absorption Bands for this compound (based on α-Naphthylamine and general data)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| N-H Stretch | Secondary Amine (Ar₂N-H) | 3300 - 3500 | Medium, Sharp | libretexts.orgwikieducator.org |
| C-H Stretch | Aromatic | > 3000 | Medium, Sharp | pressbooks.pub |
| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong | alfredstate.edu |
| N-H Bend | Secondary Amine | ~1600 | Medium | ias.ac.in |
| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong | wikieducator.org |
Note: This table is predictive and based on data from analogous compounds and established correlation tables.
Theoretical and Computational Investigations of 4 Phenylnaphthalen 1 Amine Chemistry
Density Functional Theory (DFT) Studies on Electronic Structure and Optoelectronic Properties
Density Functional Theory (DFT) has become a important tool for investigating the electronic and optical properties of organic molecules like 4-Phenylnaphthalen-1-amine. consensus.app DFT methods allow for the accurate calculation of molecular geometries, electronic structures, and various spectroscopic properties, offering a bridge between theoretical concepts and experimental observations. consensus.app
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.com
In derivatives of this compound, the HOMO is typically localized on the electron-donating phenylnaphthalen-1-amine moiety, while the LUMO is distributed over the electron-accepting part of the molecule. researchgate.netresearchgate.net This spatial separation of the frontier orbitals is characteristic of donor-π-acceptor (D-π-A) systems and is fundamental to their application in optoelectronic devices. Theoretical calculations have shown that the HOMO and LUMO energy levels can be tuned by modifying the molecular structure, for instance, by introducing different π-linkers or acceptor groups. consensus.appresearchgate.net This tunability is essential for designing materials with specific electronic properties for applications like organic solar cells. researchgate.net
For a series of novel dyes based on N-phenylnaphthalen-1-amine as the donor, the calculated HOMO and LUMO energy levels, along with the energy gap, have been determined using DFT methods. consensus.appresearchgate.net These calculations are often performed in both the gaseous phase and in solution to account for solvent effects. researchgate.net The energy gap is a key factor in determining a molecule's potential as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs), with a smaller gap generally leading to a redshift in the absorption spectrum. consensus.appresearchgate.net
Table 1: Frontier Molecular Orbital Energies of N-phenylnaphthalen-1-amine Based Dyes This table is based on data from theoretical studies on N-phenylnaphthalen-1-amine derivatives and may not represent this compound itself.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Dye 1 | -5.25 | -2.15 | 3.10 |
| Dye 2 | -5.30 | -2.20 | 3.10 |
| Dye 3 | -5.10 | -2.05 | 3.05 |
| Dye 4 | -5.18 | -2.12 | 3.06 |
Prediction of Electronic Transitions and Absorption Spectra via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including electronic transitions and absorption spectra. researchgate.netstackexchange.com By simulating the response of the electron density to a time-dependent electric field, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. stackexchange.com
For N-phenylnaphthalen-1-amine based dyes, TD-DFT calculations have been used to predict their UV-Vis absorption spectra. researchgate.net These calculations are crucial for understanding how structural modifications, such as varying the π-linker, influence the optical properties. researchgate.net The predicted spectra can then be compared with experimental data to validate the computational model. The calculations often reveal that the main absorption bands arise from π→π* electronic transitions, which correspond to the promotion of an electron from the HOMO to the LUMO. researchgate.net In many cases, these transitions have significant charge-transfer character, which is desirable for applications in organic solar cells. rsc.org
Analysis of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.
In the context of this compound and its derivatives, MEP analysis can confirm the charge separation in D-A systems. The electron-donating amine group and the aromatic rings are generally associated with negative potential, while the electron-accepting groups exhibit positive potential. This visual representation of the charge distribution complements the FMO analysis and provides further insight into the molecule's reactivity and intermolecular interactions.
Conformational Analysis and Tautomerism in Naphthalenamine Derivatives
The three-dimensional structure, or conformation, of a molecule plays a significant role in determining its physical and chemical properties. For flexible molecules like naphthalenamine derivatives, multiple conformations may exist, and understanding their relative energies and the barriers to interconversion is crucial. Computational methods, such as DFT, can be used to perform conformational analysis by calculating the energies of different spatial arrangements of the atoms. researchgate.net
Tautomerism, the interconversion of structural isomers that differ in the position of a proton, is another important aspect to consider for molecules with acidic or basic functional groups. sapub.org For naphthalenamine derivatives, azo-hydrazone tautomerism can occur in related azo dyes. dnu.dp.ua Quantum-chemical calculations are a valuable tool for studying tautomeric equilibria, as they can predict the relative stabilities of the different tautomers and the energy barriers for their interconversion. hepvs.ch These theoretical studies often complement experimental techniques like NMR spectroscopy. dnu.dp.ua
Solvent Effects on Photophysical Properties through Computational Modeling
The photophysical properties of molecules, such as their absorption and fluorescence spectra, can be significantly influenced by the surrounding solvent. researchgate.netnih.gov Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a common phenomenon for polar molecules. Computational models can be used to study these solvent effects by incorporating the solvent environment into the quantum mechanical calculations. researchgate.net
One common approach is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. ajchem-a.com This model can account for the electrostatic interactions between the solute and the solvent, which can stabilize or destabilize the ground and excited states of the molecule, leading to shifts in the absorption and emission wavelengths. researchgate.net Studies on related naphthalimide derivatives have shown that both the absorption and fluorescence spectra are red-shifted in more polar solvents. researchgate.netnih.gov Theoretical calculations on N-phenylnaphthalen-1-amine-based dyes have also demonstrated that the solvent influences their photophysical properties. consensus.appresearchgate.net
Application of Quantum Chemical Methods in Molecular Systems
Quantum chemical methods are broadly applied to understand and predict the properties of a wide range of molecular systems, from small organic molecules to large biological macromolecules. cecam.orgroutledge.com These methods provide a theoretical framework for interpreting experimental results and for designing new molecules with desired functionalities. mdpi.com
In the field of organic electronics, quantum chemical calculations are indispensable for the design of new materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). imist.mauni-regensburg.de By calculating properties such as HOMO/LUMO energy levels, absorption spectra, and charge transport characteristics, researchers can screen potential candidate molecules before undertaking costly and time-consuming synthesis. imist.ma The development of more efficient and accurate quantum chemical methods, including those that scale linearly with the size of the system, continues to expand the scope of these computational investigations. cecam.orgmpg.de
Reactivity and Advanced Chemical Transformations of 4 Phenylnaphthalen 1 Amine
Reactions at the Amine Functionality of Phenylnaphthalenamines
The amine group (-NH₂) in 4-phenylnaphthalen-1-amine is a primary aromatic amine, which is a versatile functional group capable of undergoing a wide array of chemical reactions. While specific studies on the reactivity of the amine moiety in this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of other primary aromatic amines, such as aniline (B41778) and other naphthalenamines.
Key expected reactions at the amine functionality include:
N-Alkylation and N-Arylation: The nitrogen atom of the amine can act as a nucleophile, reacting with alkyl halides or aryl halides (under specific catalytic conditions, such as the Buchwald-Hartwig amination) to form secondary and tertiary amines.
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of the corresponding N-acyl derivative (an amide). This reaction is typically robust and high-yielding for primary aromatic amines.
Diazotization: In the presence of a cold, acidic solution of sodium nitrite (B80452) (NaNO₂), the primary amine group can be converted into a diazonium salt (-N₂⁺). This intermediate is highly valuable in organic synthesis, serving as a precursor for a variety of functional groups through Sandmeyer and related reactions.
Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones under appropriate conditions would yield the corresponding imine.
A summary of these expected transformations is presented in the table below.
| Reaction Type | Reagents | Expected Product |
| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine (4-Phenylnaphthalen-1-yl)-R-amine |
| N-Arylation | Aryl Halide (Ar-X), Catalyst | Diaryl Amine (4-Phenylnaphthalen-1-yl)-Ar-amine |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride | N-(4-phenylnaphthalen-1-yl)acetamide |
| Diazotization | NaNO₂, HCl (aq, 0-5 °C) | 4-Phenylnaphthalen-1-diazonium chloride |
| Imine Formation | Aldehyde (RCHO) or Ketone (RCOR') | N-(4-phenylnaphthalen-1-yl)imine |
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) and Phenyl Moieties
The this compound molecule possesses two aromatic systems susceptible to electrophilic aromatic substitution: the naphthalene ring and the phenyl ring. The regioselectivity of such reactions is governed by the directing effects of the substituents on each ring. The powerful activating and ortho-, para-directing effect of the amine group will dominate the reactivity of the naphthalene ring. Conversely, the phenyl ring is substituted with the deactivating naphthalen-1-amine group.
Detailed experimental data on the electrophilic substitution of this compound is scarce. However, the expected outcomes can be predicted based on established principles of aromatic chemistry.
On the Naphthalene Ring:
The amine group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of the 1-aminonaphthalene system, the ortho positions are C2 and the para position is C4. Since the C4 position is already occupied by the phenyl group, substitution is most likely to occur at the C2 position.
On the Phenyl Ring:
The naphthalen-1-amine substituent on the phenyl ring is expected to be an ortho-, para-director, although its activating or deactivating nature is less straightforward without experimental data.
The following table outlines the predicted major products for common electrophilic aromatic substitution reactions.
| Reaction | Reagent | Predicted Major Product (Naphthalene Ring Substitution) | Predicted Major Product (Phenyl Ring Substitution) |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-phenylnaphthalen-1-amine | 4-(4-Nitrophenyl)naphthalen-1-amine |
| Halogenation | Br₂, FeBr₃ | 2-Bromo-4-phenylnaphthalen-1-amine | 4-(4-Bromophenyl)naphthalen-1-amine |
| Sulfonation | Fuming H₂SO₄ | 4-Phenyl-1-aminonaphthalene-2-sulfonic acid | 4-(4-Sulfophenyl)naphthalen-1-amine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-phenylnaphthalen-1-amine | 4-(4-Acylphenyl)naphthalen-1-amine |
Photocatalytic Transformations Involving Phenylnaphthalenamine Systems
Recent research has highlighted the potential of phenylnaphthalenamine systems in photocatalysis. These molecules can be involved in photoredox cycles, where they can be excited by light to participate in electron transfer processes. For instance, studies have shown that phenylnaphthalenamine derivatives can act as electron donors in photocatalytic reactions.
One notable application is their use in photocatalytic arylation reactions. In these systems, the excited state of a photocatalyst can oxidize the phenylnaphthalenamine, which then participates in a reaction cascade to form new carbon-carbon or carbon-heteroatom bonds. The specific transformations and their efficiencies are highly dependent on the reaction conditions, including the choice of photocatalyst, solvent, and light source.
Organometallic Reactivity of Naphthalenamines (e.g., with Sodium Zincates)
The field of organometallic chemistry has explored the reactivity of naphthalenamines with various metal reagents. While specific data on this compound is limited, studies on related naphthalenamines provide insight into their potential organometallic transformations. For example, the reactions of naphthalenamines with sodium zincates have been investigated.
These reactions typically involve the deprotonation of the amine group by the organozincate base, followed by directed metallation (zincation) of the aromatic ring. The regioselectivity of this metallation is influenced by the directing capacity of the resulting amino group and any other substituents on the naphthalene core. The resulting organozinc species are valuable intermediates for further functionalization through cross-coupling reactions.
Advanced Research Applications of 4 Phenylnaphthalen 1 Amine and Its Derivatives
Pharmaceutical and Medicinal Chemistry Research
The inherent chemical properties of the 4-phenylnaphthalen-1-amine core have made it an attractive starting point for the design and synthesis of novel therapeutic agents. Researchers have successfully modified this scaffold to develop compounds with significant biological activities, targeting a spectrum of health conditions.
Antidepressant Activity and Serotonin (B10506) Reuptake Inhibition by Saturated this compound Analogs
A significant area of investigation for derivatives of the this compound scaffold is in the development of novel antidepressants. The focus of this research has been on the inhibition of serotonin reuptake, a key mechanism in the treatment of depression. Saturated analogs of this compound, such as the tetrahydronaphthalene derivative sertraline, have demonstrated potent and selective inhibition of serotonin reuptake. nih.gov Sertraline, chemically known as (1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, is a well-established selective serotonin reuptake inhibitor (SSRI). nih.gov Its efficacy is attributed to its high selectivity in blocking the reuptake of serotonin into presynaptic neurons, thereby increasing the concentration of this neurotransmitter in the synaptic cleft. nih.gov This selective action leads to an alleviation of depressive symptoms with a reduced incidence of the side effects associated with less selective antidepressants. nih.gov
Further research into related bicyclic structures, such as 3-phenyl-1-indanamines, has provided additional insights into the structure-activity relationships for serotonin uptake inhibition. Studies have shown that cis isomers of these compounds preferentially inhibit the uptake of serotonin. nih.gov This stereoselectivity underscores the specific conformational requirements of the serotonin transporter binding site. The potent inhibition of serotonin uptake by these analogs highlights the therapeutic potential of saturated this compound derivatives as a promising class of antidepressants. nih.gov
| Compound | Chemical Name | Activity |
| Sertraline | (1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | Potent and selective serotonin reuptake inhibitor. nih.gov |
| 3-Phenyl-1-indanamine (cis isomers) | Not specified | Preferential inhibitors of serotonin uptake. nih.gov |
Antimicrobial and Fungistatic Properties of 4-Phenylnaphthalene-1-amine Scaffolds and Derivatives
The this compound scaffold has also been identified as a promising framework for the development of new antimicrobial and fungistatic agents. Research has shown that certain derivatives of this compound exhibit significant activity against a range of microbial pathogens. For instance, 1-amino-4-phenylnaphthalene-2-carbonitrile has been reported to possess high fungistatic activity. iosrjournals.orgresearchgate.net
The versatility of the naphthalene (B1677914) scaffold allows for the synthesis of a wide array of derivatives with potential antimicrobial properties. Studies on novel amide-coupled naphthalene scaffolds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. ijpsjournal.com Furthermore, derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid have shown activity against various bacteria and fungi, with the nature of the substituent on the benzylidene amino portion being crucial for their efficacy. ijpsjournal.comekb.eg The development of 1,6-diphenylnaphthalene derivatives has also yielded compounds with significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. nih.gov The antimicrobial potential of these scaffolds is often attributed to their ability to interfere with essential cellular processes in microorganisms. academie-sciences.frnih.gov
| Derivative Class | Example Compound/Substituent | Antimicrobial/Fungistatic Activity |
| Phenylnaphthalene Carbonitriles | 1-amino-4-phenylnaphthalene-2-carbonitrile | High fungistatic activity. iosrjournals.orgresearchgate.net |
| Amide-Coupled Naphthalenes | Novel amide-coupled naphthalene scaffolds | Antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes. ijpsjournal.com |
| Substituted Naphthalene Sulfonic Acids | 3,4,5-trimethoxy and 2,4-dichloro groups on the benzylidene amino portion | Activity against various bacteria and fungi. ijpsjournal.comekb.eg |
| Diphenylnaphthalenes | 1,6-diphenylnaphthalene derivatives | Antibacterial activity against S. aureus and E. faecalis. nih.gov |
Exploration of Anti-inflammatory and Other Pharmacological Activities of Substituted Naphthalene Derivatives
The exploration of substituted naphthalene derivatives has revealed a broad spectrum of pharmacological activities, with a particular emphasis on their anti-inflammatory potential. Various studies have demonstrated that modifications to the naphthalene core can lead to compounds with significant anti-inflammatory effects. For example, N-(substituted-naphthyl-1)anthranilic acids have been identified as having characteristic pharmacological activities, including anti-inflammatory properties. google.com
Research into a range of synthetic naphthalene derivatives has shown their ability to inhibit the activation of neutrophils, which are key cells involved in the inflammatory response. researchgate.net Some of these compounds have been found to possess significant anti-inflammatory activities. researchgate.netthieme-connect.comindianchemicalsociety.comnih.govnih.gov The incorporation of different chemical moieties, such as pyrazolinyl and isoxazolinyl groups, at the α-position of the naphthalene nucleus has also been explored to develop newer anti-inflammatory agents. thieme-connect.comnih.gov These efforts have led to the identification of compounds with potent anti-inflammatory activity, in some cases with reduced ulcerogenic effects compared to standard drugs. thieme-connect.comnih.gov The anti-inflammatory activity of these naphthalene derivatives is often linked to their ability to inhibit enzymes such as cyclooxygenases (COX), which are involved in the production of pro-inflammatory mediators. indianchemicalsociety.com
| Derivative Class | Pharmacological Activity |
| N-(substituted-naphthyl-1)anthranilic acids | Anti-inflammatory and other pharmacological activities. google.com |
| Synthetic Naphthalene Derivatives | Inhibition of neutrophil activation, anti-inflammatory effects. researchgate.net |
| α-Substituted Naphthalene Derivatives | Potent anti-inflammatory activity, some with reduced ulcerogenic potential. thieme-connect.comnih.gov |
| Naphthyl-substituted Thiazolidinones | Analgesic and anti-inflammatory activities. indianchemicalsociety.com |
Materials Science Applications in Organic Electronics
The unique electronic and photophysical properties of this compound and its derivatives have made them highly valuable in the field of materials science, particularly for applications in organic electronics. These compounds are integral to the development of advanced electronic devices due to their excellent charge-transporting capabilities.
Development as Hole Transport Layer (HTL) and Electron Blocking Layer (EBL) Materials
Derivatives of this compound are widely utilized as hole transport layer (HTL) and electron blocking layer (EBL) materials in organic electronic devices. sigmaaldrich.comsigmaaldrich.com Compounds such as N4,N4-Di(biphenyl-4-yl)-N4′-(naphthalen-1-yl)-N4′-phenyl-biphenyl-4,4′-diamine and N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (NPB) are prime examples of materials that excel in these roles. sigmaaldrich.com Their high hole mobility and suitable energy levels facilitate the efficient injection and transport of holes from the anode to the emissive layer of a device. sigmaaldrich.com At the same time, these materials effectively block the passage of electrons, preventing them from reaching the anode and causing device inefficiency. sigmaaldrich.comgoogle.com The bulky, conjugated structure of these molecules enhances both their hole mobility and thermal stability, which are critical for the long-term performance of organic electronic devices.
The use of these materials as HTLs and EBLs is crucial for achieving balanced charge recombination within the emissive layer, which directly impacts the efficiency and brightness of the device. snu.ac.kr The low Highest Occupied Molecular Orbital (HOMO) energy level of some of these derivatives creates a barrier that effectively blocks holes, leading to a more balanced recombination of holes and electrons in the emitting layer. snu.ac.kr
Integration into Organic Light-Emitting Diode (OLED) Device Architectures
The excellent properties of this compound derivatives as HTL and EBL materials have led to their widespread integration into Organic Light-Emitting Diode (OLED) device architectures. acs.orgresearchgate.netmdpi.com These materials are a key component in the fabrication of high-performance OLEDs for displays and lighting applications. For example, a typical OLED device structure might consist of an indium tin oxide (ITO) anode, followed by a hole transport layer of a this compound derivative like NPB, an emissive layer (EML), an electron transport layer (ETL), and a cathode. nih.gov
The incorporation of these materials has been shown to significantly enhance the performance of OLEDs. Devices using 4,4',4''-tris(4-naphthalen-1-yl-phenyl)amine (1-TNPA) as a hole-transporting material have demonstrated more efficient hole transport compared to standard materials and have resulted in higher current and power efficiencies. snu.ac.kr Similarly, benzothiazole-based derivatives incorporating N-phenylnaphthalen-1-amine have been synthesized for use in blue fluorescent OLEDs, achieving high brightness and efficiency. researchgate.net The versatility of these compounds allows for their use in various OLED configurations, including those with deep blue, green, and white emissions. snu.ac.krresearchgate.net
| Device Structure | HTL/EBL Material | Emitter/Application | Performance Metrics |
| ITO/NPB/BPPA/BCP/Alq3/LiF/Al | NPB | BPPA (Blue fluorescent) | Max. brightness: 3760 cd/m², Current efficiency: 3.01 cd/A, External quantum efficiency: 2.37% at 20 mA/cm². researchgate.net |
| ITO/NPB/BPNA/Alq3/LiF/Al | NPB | BPNA (Yellowish-white) | Max. brightness: 9225 cd/m² at 14.4 V. researchgate.net |
| ITO/2-TNATA/NPB/EML/TPBi/LiF/Al | NPB | Hexaphenylbenzene derivatives (Deep blue) | External quantum efficiencies up to 3.59%. nih.gov |
| Not specified | 1-TNPA | Alq3 (Green) | Maximum current efficiency of 4.4 cd/A (45% higher than reference). snu.ac.kr |
Application in Organic Photovoltaic (OPV) Devices
Derivatives of this compound are gaining traction as essential components in the advancement of organic photovoltaic (OPV) technologies. These compounds are primarily investigated and utilized as hole-transporting materials (HTMs) in various solar cell architectures, including both organic solar cells (OSCs) and perovskite solar cells (PSCs). The core structure of this compound provides a robust and tunable platform for designing novel HTMs with desirable electronic and physical properties.
Theoretical studies, often employing density functional theory (DFT), have been instrumental in designing new and more efficient dyes and HTMs based on the N-phenylnaphthalen-1-amine framework. These computational investigations explore how modifying the core structure by adding different functional groups can influence key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and the charge transfer characteristics. For instance, research has focused on creating Donor-π-Acceptor (D-π-A) type dyes where the phenylnaphthalen-1-amine unit acts as the electron donor. mdpi.com By systematically varying the π-linker connecting the donor to the acceptor, researchers can fine-tune the absorption spectra and photovoltaic properties of the resulting dyes. mdpi.com
In practical applications, derivatives of N-phenylnaphthalen-1-amine have been incorporated as HTMs in PSCs. For example, a study reported the synthesis of novel HTMs where the triphenylamine (B166846) end-cappers were linked through linear π-conjugated systems. One such material, (E)-4′,4′″-(ethene-1,2-diyl)bis(N,N-bis(4-methoxyphenyl)-[1″,1′″-biphenyl]-4-amine) (TPA-BPV-TPA), demonstrated a PCE of 16.42%, which is comparable to the performance of the widely used but more expensive HTM, Spiro-OMeTAD. researchgate.net This highlights the potential of naphthalenamine-based compounds to provide cost-effective and high-performance alternatives in solar cell technology.
The performance of OPV devices is typically characterized by several key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the power conversion efficiency (PCE). The table below summarizes the performance of some organic solar cells that utilize derivatives of naphthalenamine as part of their active layers.
| Active Layer Components | Voc (V) | Jsc (mA cm-2) | FF (%) | PCE (%) |
| ASQAr-1:PC71BM | 0.83 | 9.06 | 47 | 3.53 |
| ASQAr-2:PC71BM | 0.87 | 9.02 | 47 | 3.69 |
| ASQAr-5:PC71BM | 0.85 | 9.03 | 46 | 3.53 |
| ASQAr-6:PC71BM | 0.81 | 8.07 | 47 | 3.08 |
Data sourced from a study on asymmetrical squaraines bearing an N,N-diarylamino end-capper. rsc.org
These findings underscore the significant role of this compound and its derivatives in the ongoing development of more efficient and commercially viable organic photovoltaic devices.
Advanced Probes and Sensors in Chemical and Biological Systems
Fluorescent Probe Development for Cellular and Protein Studies
The inherent fluorescent properties of the naphthalenamine scaffold have made this compound and its derivatives valuable tools in the development of advanced probes for biological research. N-Phenylnaphthalen-1-amine (NPN) itself is a well-established fluorescent probe. medchemexpress.commedchemexpress.comszabo-scandic.com Its fluorescence is highly sensitive to the polarity of its microenvironment; it fluoresces weakly in aqueous solutions but exhibits strong fluorescence when it binds to hydrophobic regions, such as the interior of proteins or lipid membranes. medchemexpress.commedchemexpress.com
This solvatochromic fluorescence makes NPN an excellent probe for studying protein-ligand interactions and protein conformational changes. It is particularly recognized as a probe for odorant-binding proteins (OBPs), with a reported dissociation constant of 1.67 μM. medchemexpress.commedchemexpress.comszabo-scandic.com By measuring the change in fluorescence intensity, researchers can perform competitive binding assays to determine the binding affinities of other, non-fluorescent ligands to the protein. medchemexpress.com The excitation and emission wavelengths of NPN are typically around 337 nm and 407 nm, respectively. medchemexpress.commedchemexpress.comszabo-scandic.com
Beyond protein studies, NPN is also used to investigate the integrity and permeability of cell membranes. For instance, it can be used to measure the outer membrane permeability of Gram-negative bacteria, as it fluoresces strongly upon binding to the inner phospholipid bilayer. medchemexpress.com
Furthermore, the 4-amino-1,8-naphthalimide (B156640) moiety, a derivative of naphthalenamine, is a versatile fluorophore that has been extensively used to create a variety of fluorescent probes for cellular imaging. researchgate.netrsc.org These probes are designed to visualize specific cellular compartments and organelles. For example, derivatives have been developed for imaging the subcellular structures in plants and for monitoring ions within living cells. researchgate.net The strong fluorescence, photostability, and the ability to tune the emission wavelength by modifying the chemical structure make these naphthalimide derivatives powerful tools in cell biology. rsc.orgbeilstein-journals.org Recent research has also explored the use of distyrylnaphthalene derivatives for the visualization of cellular membranes, with preliminary studies indicating their localization in the cell membrane, endoplasmic reticulum, and Golgi apparatus. mdpi.com
Development of Selective Ion Probes (e.g., Chromium(VI) Detection)
The versatile fluorescent properties of naphthalenamine-containing structures have been harnessed to develop selective chemosensors for the detection of various ions. A significant area of this research focuses on the detection of hazardous heavy metal ions, such as hexavalent chromium (Cr(VI)).
While direct application of this compound as a Cr(VI) probe is not widely documented, closely related derivatives have shown significant promise. For instance, research into polymers exhibiting aggregation-induced emission (AIE) has demonstrated their potential as fluorescent probes for the selective detection of Cr(VI) ions. The synthesis of these polymers has involved the use of 8-phenylnaphthalen-1-amine, an isomer of the title compound. researchgate.net This indicates that the phenylnaphthalen-amine framework can be a key component in constructing sensitive and selective sensors for environmental monitoring.
The general principle behind many fluorescent ion probes is a change in their fluorescence properties—either enhancement ("turn-on") or quenching ("turn-off")—upon binding to the target ion. This change is often mediated by processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET).
In the context of Cr(VI) detection, which typically exists as chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) anions in aqueous solution, the sensing mechanism often involves the quenching of the fluorophore's emission. This can occur through an inner filter effect (IFE), where the analyte absorbs either the excitation or emission light of the fluorophore, or through an energy transfer process from the excited fluorophore to the quencher. rsc.org A study on a water-stable coordination polymer demonstrated a "turn-off" detection of Cr₂O₇²⁻/CrO₄²⁻ anions, attributed to a combination of absorption competition and energy transfer. nih.gov
The development of 4-amino-1,8-naphthalimide derivatives has also been a fruitful avenue for creating ion-selective probes. researchgate.netresearchgate.net By functionalizing the 4-amino group or the imide nitrogen with specific receptor moieties, scientists have designed highly selective sensors for various metal ions like Cu²⁺, Pb²⁺, and Zn²⁺. researchgate.netnih.gov Although specific examples for Cr(VI) using this exact scaffold are less common, the design principles are transferable. The synthesis of a fluorescent probe for Cr(VI) would typically involve incorporating a recognition site that can selectively bind to chromium species, which in turn modulates the fluorescence of the naphthalimide core.
Catalytic Applications of Naphthalenamine-Containing Architectures
The naphthalenamine scaffold, including derivatives of this compound, serves as a valuable structural motif in the design of ligands for transition metal catalysis. The nitrogen atom of the amine and the extended aromatic system can coordinate with metal centers, influencing their catalytic activity and selectivity in a variety of organic transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental for the formation of carbon-carbon bonds. The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Iminophosphine (PN) ligands, which contain both a "hard" nitrogen donor and a "soft" phosphorus donor, have been shown to be effective in stabilizing the palladium catalyst and promoting the catalytic cycle. The nitrogen atom's σ-donor ability makes the palladium center more susceptible to oxidative addition, a key step in the catalytic cycle. dergipark.org.tr Palladium(II) complexes containing naphthylamine-based Schiff base ligands have been synthesized and their catalytic activity in Suzuki coupling reactions has been investigated. dntb.gov.ua
Copper-catalyzed reactions have also benefited from ligands derived from naphthalenamine. For example, N-(naphthalen-1-yl)-N′-alkyl oxalamides have been identified as powerful ligands for the copper-catalyzed amination of aryl halides. acs.orgresearchgate.net These ligands enable the coupling of a wide range of (hetero)aryl iodides and bromides with primary amines and even ammonia (B1221849), often with very low catalyst loadings (as low as 0.01 mol%). acs.orgresearchgate.net This provides an efficient and practical method for the synthesis of N-aryl amine derivatives, which are important structures in pharmaceuticals and materials science.
Furthermore, derivatives of 1-naphthylamine (B1663977) are often the subjects or products of catalytic C-H activation and functionalization reactions. For instance, cobalt-catalyzed peri-selective C8-alkoxylation of N-(naphthalen-1-yl)picolinamide derivatives has been developed, providing an efficient route to synthesize aryl ethers. beilstein-journals.org In these reactions, the naphthalenamine moiety is the substrate that undergoes selective functionalization. Similarly, silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives using a picolinamide (B142947) directing group has been reported, offering a method for the synthesis of 4-aminated 1-naphthylamine derivatives. mdpi.com These catalytic methods provide powerful tools for the late-stage functionalization of the naphthalenamine core, allowing for the synthesis of a diverse range of derivatives with potential applications in various fields of chemical research.
Future Research Perspectives and Emerging Areas
Innovation in Green Chemistry Approaches for 4-Phenylnaphthalen-1-amine Synthesis
The development of environmentally benign synthetic routes for this compound and its derivatives is a key area of future research. Traditional chemical syntheses often rely on harsh reagents and generate significant waste. Green chemistry principles are now guiding the exploration of more sustainable alternatives.
One promising approach involves the use of heterogeneous catalysts, such as silica-supported zinc chloride (SiO2–ZnCl2), which can facilitate one-pot, three-component condensation reactions under solvent-free conditions. researchgate.net This method offers advantages like reusability of the catalyst and reduced environmental impact. researchgate.net Another avenue of exploration is the use of greener solvents like water, supercritical fluids, and biomass-derived solvents. nih.govresearchgate.net For instance, three-component reactions of aromatic aldehydes, 2-naphthalenamine, and 1,2-diphenylethanone have been successfully carried out in aqueous media using a phase-transfer catalyst, demonstrating the feasibility of water as a green solvent. tandfonline.com Microwave-assisted synthesis is also gaining traction as it can accelerate reactions and reduce energy consumption, often in solvent-free conditions. koreascience.kr
Future research will likely focus on:
Developing novel and more efficient catalysts, including biocatalysts, for the synthesis of naphthalenamine derivatives. nih.govresearchgate.net
Optimizing reaction conditions to maximize yield and minimize byproducts in green solvent systems.
Deeper Elucidation of Structure-Activity Relationships for Targeted Applications
Understanding the intricate relationship between the molecular structure of this compound derivatives and their functional properties is crucial for designing new molecules with tailored characteristics. Structure-activity relationship (SAR) studies are instrumental in this endeavor, providing insights that guide the synthesis of compounds with optimized performance for specific applications.
In medicinal chemistry, SAR studies have been employed to explore the potential of naphthalenamine derivatives as therapeutic agents, including anticancer and antimicrobial agents. ontosight.ai For example, modifications to the functional groups on the naphthalene (B1677914) ring of related compounds have been shown to significantly influence their biological activity. In the context of materials science, SAR studies can inform the design of novel dyes for applications like organic solar cells. researchgate.net
Future research in this area will likely involve:
Systematic modification of the this compound scaffold to probe the effects of different substituents on its electronic, optical, and biological properties.
The use of high-throughput screening methods to rapidly evaluate the properties of large libraries of derivatives.
Combining experimental data with computational modeling to develop predictive SAR models. acs.org
Advanced Multi-Scale Computational Modeling for Predictive Design
Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its derivatives, multi-scale computational modeling can provide valuable insights into their behavior at different levels of complexity.
At the quantum mechanical level, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to investigate the electronic structure, optoelectronic properties, and photovoltaic parameters of these molecules. researchgate.netscispace.com Such calculations can help in designing novel dyes for organic solar cells by predicting their light absorption characteristics and energy levels. researchgate.net For larger systems and longer timescales, molecular dynamics simulations can be employed to study the conformational dynamics and intermolecular interactions that govern the properties of materials based on these compounds.
Future directions in computational modeling will focus on:
Developing more accurate and efficient computational methods to handle larger and more complex systems.
Combining different modeling techniques to create a multi-scale approach that can bridge the gap between molecular properties and macroscopic behavior.
Utilizing machine learning and artificial intelligence to accelerate the discovery and design of new this compound-based materials with desired properties.
Exploration of this compound in Novel Bio-Conjugates and Hybrid Materials
The unique photophysical properties of this compound and its derivatives make them attractive candidates for incorporation into novel bio-conjugates and hybrid materials. These materials can find applications in areas such as bio-imaging, sensing, and drug delivery.
N-phenyl-1-naphthylamine, a related compound, is known to fluoresce strongly when bound to the inner phospholipid bilayer of Gram-negative bacteria, making it a useful probe for studying membrane permeability. medchemexpress.com This suggests that this compound derivatives could be developed as fluorescent probes for various biological targets. By attaching them to biomolecules such as proteins or nucleic acids, researchers can create bio-conjugates that can be used to visualize and track biological processes.
Future research in this area will likely explore:
The synthesis and characterization of new bio-conjugates of this compound with enhanced fluorescence properties and target specificity.
The development of hybrid materials that combine the properties of this compound with other functional materials, such as nanoparticles or polymers, to create multifunctional systems.
The application of these novel materials in advanced diagnostics and targeted therapies.
Development of High-Performance Naphthalenamine-Based Organic Electronic Components
Naphthalenamine derivatives have shown significant promise as materials for organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). sigmaaldrich.comgatech.edu Their excellent charge transport properties and thermal stability make them suitable for use in various components of these devices. gatech.eduaip.orghkbu.edu.hk
For instance, certain naphthylamine-based compounds have been found to possess surprisingly high electron mobilities, a property that is crucial for efficient electron transport in OLEDs. aip.orghkbu.edu.hk Derivatives of naphthalene diimide (NDI), which shares the naphthalene core, are being investigated as n-type semiconductors in OFETs and OPVs due to their high electron affinities and charge-carrier mobilities. gatech.edursc.orgswinburne.edu.au The "building-blocks approach" is a key strategy for developing new organic semiconductor materials, where different molecular fragments are combined to create novel structures with desired properties. nih.gov
Future research in this field will focus on:
Q & A
Q. What are the common synthetic routes for preparing 4-Phenylnaphthalen-1-amine, and how can reaction conditions be optimized for higher yields?
this compound can be synthesized via reductive amination or palladium-catalyzed C-H functionalization .
- Reductive amination : Reacting 1-naphthaldehyde derivatives with amines (e.g., methylamine) using reducing agents like sodium cyanoborohydride or hydrogen gas with a palladium catalyst . Optimize yields by controlling stoichiometry, solvent polarity (e.g., ethanol vs. acetonitrile), and reaction temperature (typically 50–80°C).
- Palladium-catalyzed C-H dimethylamination : Direct functionalization of naphthalene derivatives using N,N-dimethylformamide (DMF) as a dimethylamino source. Key factors include catalyst loading (5–10 mol% Pd), ligand choice (e.g., phosphine ligands), and reaction time (12–24 hrs) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?
- 1H/13C NMR : Assign aromatic proton environments (δ 6.5–8.5 ppm) and distinguish substituent positions. For example, para-substituted phenyl groups show distinct splitting patterns compared to ortho/meta .
- IR spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹). Absence of carbonyl peaks confirms successful reductive amination .
- HRMS : Validate molecular formula (e.g., C₁₆H₁₃N) and isotopic patterns .
Advanced Research Questions
Q. How does the choice of solvent and catalyst influence the regioselectivity and efficiency in palladium-catalyzed C-H amination reactions for synthesizing this compound derivatives?
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance Pd catalyst activity but may promote side reactions. Non-polar solvents (toluene) favor regioselectivity for sterically hindered positions .
- Catalyst systems : Bidentate ligands (e.g., 1,10-phenanthroline) improve stability and selectivity. Pd(OAc)₂ vs. PdCl₂ alters redox potential, affecting reaction rates .
- Regioselectivity : Electron-donating groups on naphthalene direct amination to ortho/para positions via electrophilic aromatic substitution mechanisms. Computational modeling (DFT) can predict site preferences .
Q. What strategies can be employed to resolve contradictions in experimental data when comparing theoretical and observed reaction outcomes for this compound synthesis?
- Systematic error analysis : Quantify uncertainties in NMR integration, GC-MS purity assays, and mass balance discrepancies .
- Controlled variable testing : Isolate solvent, temperature, or catalyst variables to identify conflicting factors (e.g., trace moisture deactivating Pd catalysts) .
- Cross-validation : Compare results with alternative methods (e.g., X-ray crystallography for ambiguous NMR assignments) .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Reductive Amination
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reducing Agent | NaBH₃CN (0.5–1.0 eq) | >80% with H₂/Pd |
| Solvent | Ethanol | Polar protic >80% |
| Temperature | 60–70°C | Avoids decomposition |
Q. Table 2: Common NMR Chemical Shifts for this compound Derivatives
| Substituent Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| 1-Naphthyl (para) | 7.8–8.1 (d, J=8Hz) | 128–130 |
| 4-Phenyl | 7.2–7.4 (m) | 132–135 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
